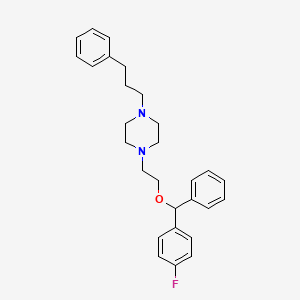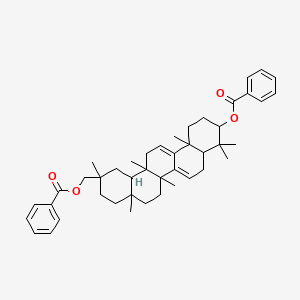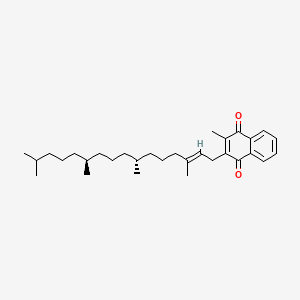
Sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1) is a chemical compound with the molecular formula C3H8O4S.Na. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its surfactant properties, making it useful in detergents and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1) typically involves the reaction of isopropanol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:
C3H8O+SO3→C3H7OSO3H
C3H7OSO3H+NaOH→C3H7OSO3Na+H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in continuous reactors, such as falling film reactors, to ensure efficient mixing and reaction. The process involves the controlled addition of sulfur trioxide to isopropanol, followed by neutralization with sodium hydroxide. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isopropanol and sulfuric acid.
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: Isopropanol and sulfuric acid.
Oxidation: Various sulfur oxides and other sulfur-containing compounds.
Substitution: Depending on the nucleophile, different substituted products can be formed.
Scientific Research Applications
Sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations and as a reagent in diagnostic assays.
Industry: Commonly used in detergents, cleaning agents, and personal care products due to its surfactant properties.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in cleaning agents, where it helps to emulsify and remove dirt and grease. The molecular targets and pathways involved include interactions with lipid membranes and proteins, leading to the disruption of surface interactions.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar properties but a longer alkyl chain.
Sodium dodecyl sulfate: Similar in structure but with a different alkyl group.
Sodium methyl sulfate: A related compound with a methyl group instead of an isopropyl group.
Uniqueness
Sulfuric acid, mono(1-methylethyl) ester, sodium salt (1:1) is unique due to its specific alkyl group, which imparts distinct properties such as solubility and reactivity. Its surfactant properties are particularly effective in certain applications where other similar compounds may not perform as well.
Properties
CAS No. |
52096-25-0 |
|---|---|
Molecular Formula |
C3H8NaO4S |
Molecular Weight |
163.15 g/mol |
InChI |
InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6); |
InChI Key |
UAOXFBZPIVTOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


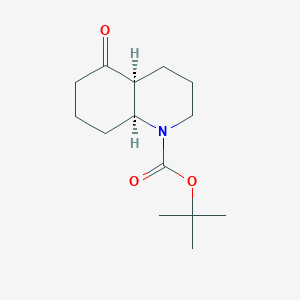
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)
![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)
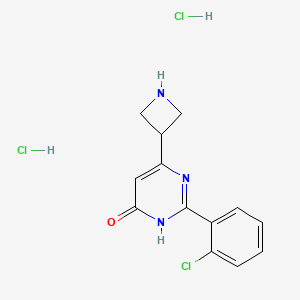
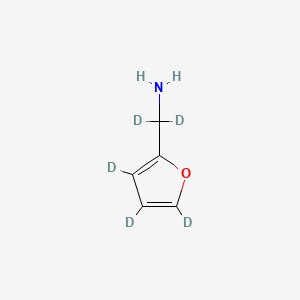
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12300757.png)

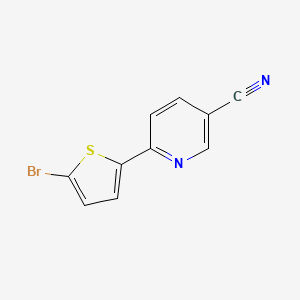
![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12300778.png)
